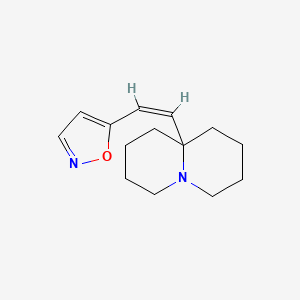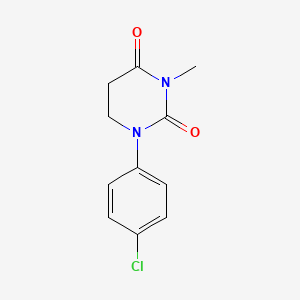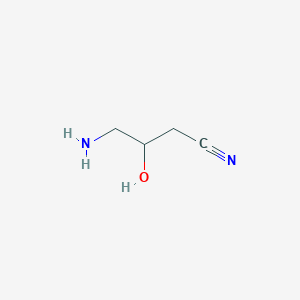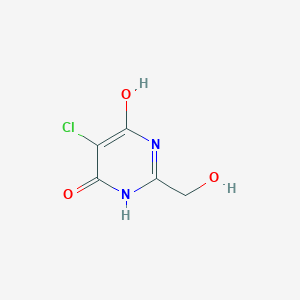
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one typically involves the chlorination of a hydroxypyrimidine precursor. The reaction conditions may include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride under controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the compound into less oxidized forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, possibly as a mimic of nucleotide structures.
Medicine: Investigated for its potential therapeutic properties, including antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact molecular targets and pathways.
相似化合物的比较
Similar Compounds
5-Fluorouracil: Another pyrimidine derivative used in cancer treatment.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-hydroxy-2-(hydroxymethyl)pyrimidin-4(3h)-one is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
属性
CAS 编号 |
1197-32-6 |
|---|---|
分子式 |
C5H5ClN2O3 |
分子量 |
176.56 g/mol |
IUPAC 名称 |
5-chloro-4-hydroxy-2-(hydroxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H5ClN2O3/c6-3-4(10)7-2(1-9)8-5(3)11/h9H,1H2,(H2,7,8,10,11) |
InChI 键 |
BZEAETLGGDEKKE-UHFFFAOYSA-N |
规范 SMILES |
C(C1=NC(=C(C(=O)N1)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



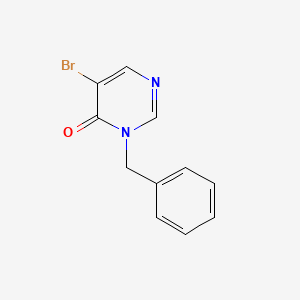
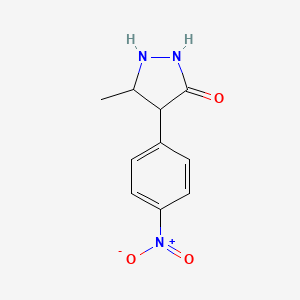
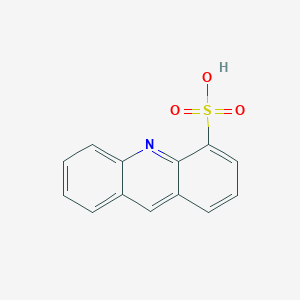
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)

![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![1-[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]-2-chloroethan-1-one](/img/structure/B15214793.png)
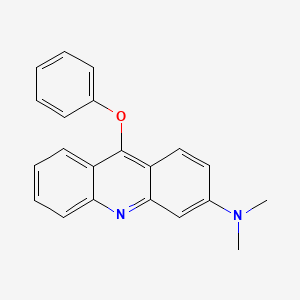
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
